Studies have shown that Dapagliflozin effectively reduces blood sugar levels in patients with T2DM. When added to standard treatments like metformin, sulfonylureas, or thiazolidinediones, Dapagliflozin significantly lowers HbA1c, a key marker of long-term blood sugar control []. This effect is consistent across multiple trials, with reductions ranging from 0.82% to 0.97% for a 10mg dose [].
Dapagliflozin for the treatment of type 2 diabetes mellitus – an update:
Another area of research interest is Dapagliflozin's impact on weight. Compared to other medications, Dapagliflozin has been shown to promote weight loss in patients with T2DM. Studies report a significant mean weight reduction of 1.8 kg compared to placebo and even greater reductions when compared to other medications like glipizide [, ].
Dapagliflozin is a medication primarily used for the management of type 2 diabetes mellitus. It functions as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly located in the proximal convoluted tubule of the kidneys. This inhibition reduces glucose reabsorption, leading to increased urinary glucose excretion and consequently lowering blood glucose levels. Dapagliflozin is marketed under various brand names, including Farxiga in the United States and Forxiga in Europe, and is also indicated for heart failure and chronic kidney disease management .
As mentioned earlier, Dapagliflozin's primary mechanism of action involves inhibiting SGLT2 in the kidneys. This inhibition reduces glucose reabsorption and increases its excretion in urine, leading to lower blood sugar levels [, ]. Additionally, Dapagliflozin may have beneficial effects on blood pressure and body weight in diabetic patients [].
The chemical formula of dapagliflozin is C21H25ClO6, with a molar mass of approximately 408.88 g/mol . The primary metabolic pathway involves glucuronidation, predominantly mediated by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), resulting in the formation of the inactive metabolite dapagliflozin 3-O-glucuronide. Minor metabolites include de-ethylated and hydroxylated forms .
Dapagliflozin's primary mechanism involves the reversible inhibition of SGLT2, responsible for approximately 90% of renal glucose reabsorption. By blocking this transporter, dapagliflozin promotes glycosuria (glucose excretion in urine), thereby reducing hyperglycemia in diabetic patients. Clinical studies have demonstrated that when combined with metformin, dapagliflozin can significantly lower hemoglobin A1c levels compared to monotherapy .
The synthesis of dapagliflozin was first disclosed in a patent filed by Bristol Myers Squibb in 2002. The process involves several key steps:
This synthetic route has been refined over time to enhance yield and purity.
Dapagliflozin exhibits several pharmacodynamic interactions:
Dapagliflozin belongs to a class of medications known as SGLT2 inhibitors. Other compounds in this category include:
Compound Name | Brand Names | Key Features |
---|---|---|
Canagliflozin | Invokana | First SGLT2 inhibitor approved; similar action but different side effect profile. |
Empagliflozin | Jardiance | Demonstrated cardiovascular benefits; similar mechanism but distinct pharmacokinetics. |
Ertugliflozin | Steglatro | Newer SGLT2 inhibitor with comparable efficacy; unique dosing regimen. |
Dapagliflozin is distinguished by its favorable pharmacokinetic profile, including a longer half-life and significant efficacy in reducing hemoglobin A1c levels when combined with other antidiabetic therapies. Its additional indications for heart failure and chronic kidney disease further enhance its clinical utility compared to other SGLT2 inhibitors .
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